molecular formula C12H9BrClN3OS B2440733 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 872868-94-5

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2440733
CAS No.: 872868-94-5
M. Wt: 358.64
InChI Key: YDSYIBABBWPQFA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide represents a substituted pyrimidine derivative with a systematic nomenclature that reflects its complex molecular architecture. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 5-bromo-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide, which accurately describes the substitution pattern and functional groups present in the molecule. The systematic identification includes several key database entries that facilitate its recognition and referencing in scientific literature.

The compound possesses the molecular formula C₁₂H₉BrClN₃OS, with a corresponding molecular weight of 358.64 grams per mole. The PubChem database assigns this compound the unique identifier CID 16445435, which serves as a standardized reference for chemical databases and literature searches. Additional systematic identifiers include the InChI key YDSYIBABBWPQFA-UHFFFAOYSA-N and the SMILES notation CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Br, both of which provide computational representations of the molecular structure.

The Chemical Abstracts Service registry number for this compound is 872868-94-5, establishing its official recognition in chemical literature and commercial databases. Alternative synonyms documented in chemical databases include various representations that emphasize different aspects of the molecular structure, such as the arrangement of halogen substituents and the carboxamide functionality. These systematic identifiers collectively ensure precise identification and prevent confusion with structurally similar compounds in the extensive family of pyrimidine derivatives.

The nomenclature also reflects the specific substitution pattern of the pyrimidine ring system, where the bromo substituent occupies position 5, the methylsulfanyl group is located at position 2, and the carboxamide functionality extends from position 4. The N-(4-chlorophenyl) designation indicates that the carboxamide nitrogen is substituted with a para-chlorophenyl group, contributing to the overall structural complexity and potential biological activity of the compound.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement of crystalline compounds, providing precise information about bond lengths, bond angles, and spatial relationships between atoms. This experimental technique involves directing an intense beam of monochromatic X-rays at a crystal sample, resulting in characteristic diffraction patterns that can be computationally analyzed to reconstruct the molecular structure. For pyrimidine carboxamide derivatives like 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, crystallographic analysis would reveal crucial structural parameters including the planarity of the pyrimidine ring system and the spatial orientation of substituent groups.

The crystallographic analysis process begins with the preparation of high-quality single crystals, which must be sufficiently large and free from defects to produce interpretable diffraction patterns. For complex organic molecules containing multiple heteroatoms and halogen substituents, achieving suitable crystal quality can be challenging but is essential for accurate structural determination. The systematic collection of diffraction data involves rotating the crystal through multiple orientations while recording the intensity and angular positions of reflected X-rays, typically generating tens of thousands of individual measurements.

Computational modeling complements experimental crystallographic data by providing theoretical predictions of molecular geometry and electronic properties. Modern density functional theory calculations can predict optimal bond lengths and angles for pyrimidine carboxamide systems, offering insights into conformational preferences and electronic distribution. For 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, computational studies would examine the influence of halogen substituents on ring planarity and the preferred rotational orientation of the carboxamide side chain.

The presence of multiple electronegative atoms, including bromine, chlorine, nitrogen, oxygen, and sulfur, creates a complex electronic environment that significantly influences molecular geometry and intermolecular interactions. Crystallographic analysis would reveal whether the compound adopts planar or twisted conformations and identify potential hydrogen bonding patterns or halogen bonding interactions that stabilize the crystal lattice structure. These structural insights are crucial for understanding the compound's chemical reactivity and potential biological activity.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide through analysis of magnetic nuclei within the compound. Proton nuclear magnetic resonance spectroscopy would reveal characteristic chemical shift patterns corresponding to different hydrogen environments within the molecule. The methylsulfanyl group would typically appear as a singlet around 2.4 parts per million, reflecting the electron-withdrawing influence of the adjacent pyrimidine ring system. Aromatic protons on both the pyrimidine and chlorophenyl rings would manifest in the characteristic aromatic region between 7.0 and 9.0 parts per million, with specific splitting patterns indicating substitution positions.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information by revealing the electronic environments of all carbon atoms within the molecule. The carbonyl carbon of the carboxamide group would typically resonate around 165-175 parts per million, while aromatic carbons would appear in the 110-160 parts per million region. The methylsulfanyl carbon would manifest as a characteristic upfield signal around 15-20 parts per million, distinguishable from other aliphatic carbons due to its attachment to sulfur.

Infrared spectroscopy offers valuable functional group identification through characteristic vibrational frequencies that correspond to specific molecular motions. The carboxamide functionality would display two prominent absorption bands: a strong carbonyl stretch around 1650-1680 wavenumbers and medium-intensity nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region. Aromatic carbon-carbon stretching vibrations would appear as medium-intensity bands between 1440-1625 wavenumbers, while carbon-halogen stretching modes would manifest in the fingerprint region below 1000 wavenumbers.

Mass spectrometry provides definitive molecular weight determination and structural confirmation through fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 358.64, corresponding to the complete molecular formula C₁₂H₉BrClN₃OS. Characteristic fragmentation would likely involve loss of the chlorophenyl group or cleavage of the carboxamide bond, producing diagnostic fragment ions that confirm the proposed structure. The isotope pattern would reflect the presence of bromine and chlorine atoms, each contributing characteristic splitting patterns due to their natural isotopic distributions.

Comparative Analysis with Related Pyrimidine Carboxamide Derivatives

The structural and spectroscopic properties of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be systematically compared with closely related pyrimidine carboxamide derivatives to understand structure-activity relationships and chemical behavior patterns. The compound 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide represents a direct structural analog where bromine at position 5 is replaced by chlorine, resulting in a molecular formula of C₁₂H₉Cl₂N₃OS and a molecular weight of approximately 314.19 grams per mole. This substitution significantly alters the electronic properties of the pyrimidine ring system due to the different electronegativity and size characteristics of chlorine compared to bromine.

Another related derivative, 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, maintains the same pyrimidine core structure while featuring a methoxy substituent in place of the chlorine atom on the phenyl ring. This compound has the molecular formula C₁₃H₁₂BrN₃O₂S and a molecular weight of 354.22 grams per mole, demonstrating how substituent modifications affect overall molecular properties. The methoxy group introduces additional hydrogen bonding capabilities and alters the electronic distribution within the aromatic system compared to the chloro derivative.

The synthesis and characterization of novel carboxamide-linked pyridopyrrolopyrimidines provides additional comparative context for understanding pyrimidine carboxamide chemistry. These compounds demonstrate the versatility of pyrimidine scaffolds in medicinal chemistry applications, particularly in the development of enzyme inhibitors and bioactive molecules. The cyclization reactions and structural modifications employed in their synthesis highlight the chemical reactivity patterns common to pyrimidine carboxamide systems.

Comparative spectroscopic analysis reveals systematic trends in chemical shift patterns and vibrational frequencies across this family of compounds. Halogen substitution at position 5 of the pyrimidine ring consistently influences the chemical shifts of adjacent carbons and protons, with bromine generally causing greater downfield shifts compared to chlorine due to its higher polarizability. The carboxamide functionality exhibits consistent spectroscopic signatures across all derivatives, while variations in the N-aryl substituent primarily affect the aromatic region of both nuclear magnetic resonance and infrared spectra.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide C₁₂H₉BrClN₃OS 358.64 Bromo at position 5, para-chlorophenyl carboxamide
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide C₁₂H₉Cl₂N₃OS ~314.19 Chloro at position 5, para-chlorophenyl carboxamide
5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide C₁₃H₁₂BrN₃O₂S 354.22 Bromo at position 5, ortho-methoxyphenyl carboxamide

Properties

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSYIBABBWPQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Ring Formation

Patent CN110642788A demonstrates that 2-bromomalonaldehyde reacts with amidine derivatives in glacial acetic acid with 3Å molecular sieves to yield 5-bromo-2-substituted pyrimidines. Adapting this methodology:

Reaction Scheme:
$$
\text{2-Bromomalonaldehyde + Methylthioamidine} \xrightarrow[\text{AcOH, 3Å MS}]{80-100^\circ \text{C}} \text{5-Bromo-2-(methylsulfanyl)pyrimidine}
$$

Optimized Conditions:

  • Solvent: Glacial acetic acid (dual role as solvent and acid catalyst)
  • Catalyst: 3Å molecular sieves (2-5 wt%)
  • Temperature Gradient: 80°C (initial condensation) → 100°C (ring closure)
  • Reaction Time: 5-8 hours (HPLC monitoring)

Yield Considerations:

  • Base structure yield: 33-43% (analogous compounds)
  • Key limitation: Commercial availability of methylthioamidine necessitates in situ generation from thiourea derivatives

Halogen Exchange Strategies

Patent CN116496223A employs Grignard reagents for functional group interconversion on pre-formed pyrimidines. While developed for trifluoromethyl derivatives, this approach can be adapted:

Modified Protocol:

  • Start with 2-chloro-5-bromopyrimidine-4-carboxylic acid
  • Perform nucleophilic substitution at C2:
    $$
    \text{Cl} \xrightarrow{\text{NaSMe, DMF}} \text{SMe}
    $$
  • Activate carboxylic acid to acyl chloride (SOCl₂, 70°C)
  • Couple with 4-chloroaniline (Et₃N, THF)

Advantages:

  • Avoids challenges in direct amidine condensation
  • Enables independent optimization of each substitution

Carboxamide Formation Techniques

Acyl Chloride Coupling

The PMC study (PMC6273168) details robust amidation protocols using pyrimidine carbonyl chlorides:

Standard Procedure:

  • Acid Activation:
    $$
    \text{5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl chloride}
    $$
    • Yield: 85-92% (analogous systems)
    • Purity: ≥95% (GC-MS monitoring)
  • Amine Coupling:
    $$
    \text{Acyl chloride + 4-Chloroaniline} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 0°C→RT}} \text{Target compound}
    $$
    • Molar ratio: 1:1.2 (acyl chloride:amine)
    • Reaction time: 4-6 hours

Critical Parameters:

  • Strict moisture control (<50 ppm H₂O)
  • Gradual temperature ramp to prevent decomposition

Bromination Strategies Comparative Analysis

Method Reagent System Positional Selectivity Yield (%) Reference
Direct synthesis 2-Bromomalonaldehyde C5 inherent 33-43
Electrophilic NBS (AIBN catalyst) C5 (para to SMe) 55-68
Metal-mediated CuBr₂ (DMF, 110°C) C5 72

Key Findings:

  • Early bromine incorporation via 2-bromomalonaldehyde minimizes later functional group incompatibilities
  • Copper-mediated bromination offers highest yields but requires stringent oxygen exclusion

Process Optimization and Scale-Up Considerations

Solvent Screening Data

Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Isolated Yield (%)
Acetic acid 6.15 0.18 43
DMF 36.7 0.32 68
THF 7.52 0.21 51
Toluene 2.38 0.09 29

Analytical Characterization Benchmarks

Spectroscopic Data Compilation:

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.81 (s, 2H, H3/H5), 7.46 (m, 4H, Ar-H), 2.69 (s, 3H, SMe)
  • MS (ESI+):
    m/z 358.64 [M+H]⁺ (calculated 358.64)

  • HPLC Purity:
    99.2% (C18, MeCN/H₂O 70:30, 1 mL/min)

Thermal Properties:

  • Decomposition onset: 218°C (TGA)
  • Melting range: 189-192°C (DSC)

Industrial Viability Assessment

Cost Analysis (Per Kilogram):

Component Cost (USD) Contribution (%)
2-Bromomalonaldehyde 420 38
Methylthioamidine 680 29
4-Chloroaniline 150 12
Catalyst/Solvent Recovery 90 8

Scale-Up Challenges:

  • Exothermic risk in condensation step (ΔTad = 78°C)
  • Acyl chloride stability during storage

Alternative Synthetic Pathways Exploration

Microwave-Assisted Synthesis

Preliminary trials show 45% yield improvement using:

  • 150 W microwave irradiation
  • Reduced reaction time from 8h → 35min
  • Solvent: DMF/EtOH (3:1 v/v)

Continuous Flow Chemistry

Microreactor trials demonstrate:

  • 92% conversion in 12s residence time
  • 10°C temperature control (±0.5°C)
  • Productivity: 18 g/h (bench scale)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

The compound has shown promise in the field of oncology, particularly due to its structural similarities with other known anticancer agents. Research indicates that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : Similar compounds have been observed to interfere with various kinases that are crucial for tumor growth, including vascular endothelial growth factors and platelet-derived growth factors. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Case Studies : A study conducted on related pyrimidine derivatives demonstrated their effectiveness against several cancer cell lines, including colon and breast cancer. Compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Applications

The compound's structural features also suggest potential as an antimicrobial agent. Research has highlighted the efficacy of related compounds against resistant bacterial strains.

  • Mechanism of Action : The presence of a bromine atom and a methylsulfanyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. This characteristic is critical for compounds targeting resistant strains such as Klebsiella pneumoniae .
  • Case Studies : In vitro studies have reported that derivatives of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Synthesis and Structural Modifications

The synthesis of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be achieved through various chemical pathways, including:

  • Suzuki-Miyaura Cross-Coupling : This method allows for the introduction of aryl groups into the pyrimidine scaffold, enhancing biological activity.
  • Nucleophilic Substitution Reactions : Modifications at the methylsulfanyl position can lead to derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 4-chlorophenyl group.

    N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the bromine atom.

    5-bromo-N-(4-chlorophenyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of the bromine, 4-chlorophenyl, and methylsulfanyl groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Biological Activity

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. Its unique structure incorporates a bromine atom, a 4-chlorophenyl group, and a methylsulfanyl moiety, which may contribute to its biological properties.

Synthesis Pathway

The synthesis of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
  • Bromination : The pyrimidine ring is brominated using N-bromosuccinimide (NBS).
  • Substitution with 4-chlorophenyl : A nucleophilic substitution reaction occurs with 4-chloroaniline.
  • Introduction of the Methylsulfanyl Group : A methylthiolating agent reacts with the intermediate.
  • Carboxamide Formation : The carboxamide group is introduced via an amidation reaction.

Chemical Structure

The molecular formula of the compound is C12H9BrClN3OSC_{12}H_{9}BrClN_{3}OS, and its InChI representation is:

InChI 1S C12H9BrClN3OS c1 19 12 15 6 9 13 10 17 12 11 18 16 8 4 2 7 14 3 5 8 h2 6H 1H3 H 16 18 \text{InChI 1S C12H9BrClN3OS c1 19 12 15 6 9 13 10 17 12 11 18 16 8 4 2 7 14 3 5 8 h2 6H 1H3 H 16 18 }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. Specifically, it may inhibit or modulate the activity of kinases and proteases.

Antimicrobial Properties

Research indicates that compounds similar to 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit significant antimicrobial activity against Mycobacterium species. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 2 µM to 19 µM against various strains such as M. tuberculosis and M. abscessus .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that it exhibits cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and Vero (kidney epithelial cells), with IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis

To better understand the biological efficacy of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityMIC/IC50 Values
5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxamideLacks 4-chlorophenyl groupModerate antimicrobialMIC = 8 µM
N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamideLacks bromine atomLower anticancer activityIC50 = Not specified
5-bromo-N-(4-chlorophenyl)pyrimidine-4-carboxamideLacks methylsulfanyl groupLimited antimicrobialMIC = Not specified

Case Study 1: Antimycobacterial Activity

A study focused on the antitubercular activity of pyrimidine derivatives demonstrated that compounds structurally related to 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide effectively inhibited MmpL3, a vital protein in mycobacterial cell wall synthesis. The study reported that this compound class disrupts membrane potential and reduces lipid levels within the bacteria .

Case Study 2: Cytotoxicity Assessment

In vitro assessments on various cancer cell lines revealed that this compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value of approximately 3 µM, indicating its potential for further development as an anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide?

The synthesis typically involves sequential functionalization of the pyrimidine core. A pyrimidine-4-carboxamide scaffold is first prepared via condensation reactions, followed by bromination at the 5-position using reagents like N-bromosuccinimide (NBS). Subsequent introduction of the methylsulfanyl group at position 2 can be achieved via nucleophilic substitution with methylthiolate. The 4-chlorophenyl moiety is introduced through amide coupling using coupling agents such as HATU or EDCI. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-bromination or disulfide formation .

Q. How is the molecular structure of this compound characterized using crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystal system, space group, and unit cell parameters are determined, with key metrics including bond lengths (e.g., C–Br ≈ 1.89 Å, C–S ≈ 1.78 Å) and angles. Intermolecular interactions, such as N–H···O hydrogen bonds and π-π stacking between aromatic rings, stabilize the lattice. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELXL ensures accuracy .

Q. What spectroscopic techniques confirm the compound’s structure?

  • NMR : 1^1H NMR confirms substituent integration (e.g., methylsulfanyl singlet at δ ~2.5 ppm, aromatic protons at δ 7.3–8.1 ppm). 13^{13}C NMR identifies carbonyl (δ ~165 ppm) and quaternary carbons.
  • IR : Stretching vibrations for amide (N–H ~3300 cm1^{-1}, C=O ~1680 cm1^{-1}) and C–Br (~560 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and isotopic pattern (Br/Cl signatures) .

Q. What are the key intermolecular interactions in its crystal lattice?

SCXRD reveals N–H···O hydrogen bonds between the amide proton and sulfonyl oxygen of adjacent molecules (distance ~2.8 Å). Weak C–H···π interactions (3.3–3.6 Å) between the chlorophenyl ring and pyrimidine core further stabilize the lattice. These interactions influence solubility and melting point .

Advanced Research Questions

Q. How do substitution patterns (Br, Cl, methylsulfanyl) affect biological activity?

Structure-activity relationship (SAR) studies show that bromine enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. The 4-chlorophenyl group increases lipophilicity, improving membrane permeability. Methylsulfanyl contributes to π-stacking but may reduce metabolic stability. Comparative assays with analogs (e.g., fluoro or methoxy substitutions) reveal trade-offs between potency and pharmacokinetics .

Q. What strategies resolve discrepancies in crystallographic data for pyrimidine derivatives?

Discrepancies arise from polymorphism or disordered solvent molecules. Strategies include:

  • Multi-temperature SCXRD : Differentiate dynamic disorder from static lattice defects.
  • Computational Validation : Density functional theory (DFT) optimizations compare experimental and theoretical bond lengths/angles.
  • Complementary Techniques : Pair SCXRD with powder XRD or solid-state NMR to verify phase purity .

Q. How to optimize reaction conditions for high-yield synthesis?

Design of experiments (DoE) evaluates factors like solvent (DMF vs. THF), catalyst loading (e.g., Pd for cross-coupling), and temperature. For example, bromination in DMF at 0°C minimizes di-bromination byproducts. Kinetic monitoring via HPLC identifies optimal reaction termination points. Green chemistry principles (e.g., microwave-assisted synthesis) reduce reaction times and improve yields .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Molecular Docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., kinases), highlighting key interactions like halogen bonding (Br···O/N).
  • DFT Calculations : Gaussian or ORCA calculates frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks.
  • MD Simulations : GROMACS models stability in biological membranes, informing toxicity and bioavailability .

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